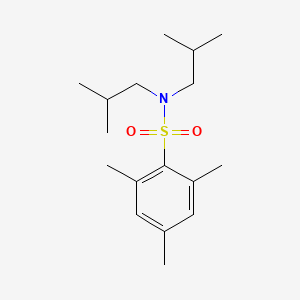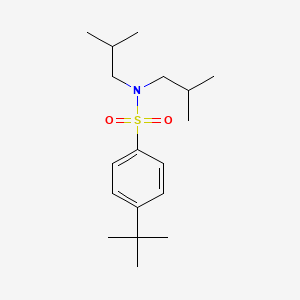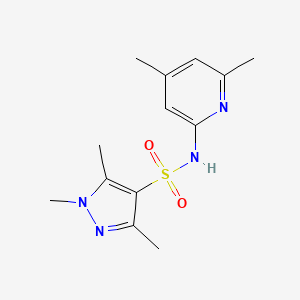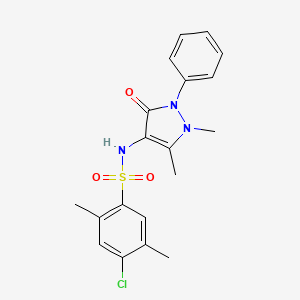
4-bromo-N-(2-phenylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-phenylphenyl)benzenesulfonamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPB is a sulfonamide derivative that has a bromine atom attached to the benzene ring. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to have potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In organic synthesis, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been used as a building block for the synthesis of more complex molecules. In material science, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been studied for its potential use in the fabrication of organic electronic devices.
Mecanismo De Acción
4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. 4-bromo-N-(2-phenylphenyl)benzenesulfonamide binds to the active site of carbonic anhydrase enzymes, preventing the binding of substrates and ultimately inhibiting their activity. This mechanism of action has been studied extensively, and 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase enzymes.
Biochemical and physiological effects:
4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of tumor growth, and the prevention of bone resorption. 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has also been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines in cells. Additionally, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to have neuroprotective effects, protecting neurons from oxidative stress and preventing the death of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-(2-phenylphenyl)benzenesulfonamide has several advantages for lab experiments, including its high potency as a carbonic anhydrase inhibitor, its ability to inhibit the growth of cancer cells, and its neuroprotective effects. However, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. Additionally, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to have some toxicity in certain cell types, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-(2-phenylphenyl)benzenesulfonamide, including the development of more efficient synthesis methods, the study of its potential as a drug candidate for the treatment of various diseases, and the investigation of its potential as a material for organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-N-(2-phenylphenyl)benzenesulfonamide and its physiological effects.
Métodos De Síntesis
4-bromo-N-(2-phenylphenyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-bromoaniline with 2-phenylbenzenesulfonyl chloride in the presence of a base. The reaction yields 4-bromo-N-(2-phenylphenyl)benzenesulfonamide as a white solid that can be purified using recrystallization. Other methods of synthesis include the reaction of 4-bromoaniline with 2-phenylbenzenesulfonamide in the presence of a catalyst.
Propiedades
IUPAC Name |
4-bromo-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2S/c19-15-10-12-16(13-11-15)23(21,22)20-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFOPPXPRNCJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-phenylphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)


![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)

